2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one is a complex organic compound with significant potential in various scientific applications. This compound features a unique structure that includes a pyridazine moiety and a dioxaphosphinane unit, contributing to its chemical properties and biological activities. The empirical formula for this compound is C16H25N2O5PS, and it has a molecular weight of 388.419 g/mol .
This compound falls under the category of organophosphorus compounds due to the presence of phosphorus in its structure. It also contains functional groups characteristic of heterocyclic compounds, specifically those containing nitrogen and sulfur.
The synthesis of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one typically involves multi-step synthetic routes. The key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize the intermediates and final product.
The molecular structure of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one can be represented using various structural formulas:
CC1(C)COP(=O)(OC1)C2=NN=C(C=C2)C(=O)OCThis notation encapsulates the arrangement of atoms within the molecule.
The compound's structural data includes bond lengths and angles that can be derived from X-ray crystallography studies if available. Such studies help in confirming the three-dimensional arrangement of atoms.
The compound can participate in various chemical reactions typical for organophosphorus compounds:
Reactions involving this compound should be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track product formation and purity.
The mechanism of action for 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one may involve interactions at the molecular level with biological targets. Its unique structure allows it to interact with enzymes or receptors in biological systems.
Studies on similar compounds suggest that organophosphorus derivatives can exhibit inhibitory effects on specific enzymes or influence signaling pathways due to their ability to mimic natural substrates or inhibitors.
The physical properties of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one include:
Chemical properties include stability under various conditions (e.g., pH sensitivity), solubility in organic solvents versus water, and reactivity towards nucleophiles or electrophiles.
Relevant analyses using spectroscopic methods (e.g., infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-VIS)) can provide insights into functional groups present and their behavior under different conditions.
The compound has potential applications in:
Research into its applications continues as scientists explore its full potential across various fields.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: